An In-Depth Technical Guide to N-Boc-5-Hydroxyindole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-Boc-5-Hydroxyindole: Properties, Synthesis, and Applications
Abstract
N-Boc-5-hydroxyindole (tert-butyl 5-hydroxy-1H-indole-1-carboxylate) stands as a cornerstone intermediate in the fields of medicinal chemistry and organic synthesis. The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen pacifies its reactivity, enhances solubility in organic solvents, and enables selective functionalization at other positions of the indole scaffold. This guide provides an in-depth examination of the chemical and physical properties of N-Boc-5-hydroxyindole, detailed protocols for its synthesis and deprotection, an analysis of its characteristic reactivity, and a review of its applications in the development of pharmacologically active agents. This document is intended to serve as a comprehensive technical resource for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of N-Boc-5-Hydroxyindole
The 5-hydroxyindole moiety is a privileged scaffold found in a multitude of biologically significant molecules, most notably the neurotransmitter serotonin (5-hydroxytryptamine).[1][2] Its derivatives are central to the development of therapeutics targeting a wide range of conditions. However, the parent 5-hydroxyindole molecule presents synthetic challenges due to the nucleophilicity of the indole nitrogen and the reactivity of the electron-rich aromatic system.
The introduction of the Boc protecting group onto the indole nitrogen effectively addresses these challenges. This modification serves three primary purposes:
-
Nitrogen Protection: It prevents unwanted N-alkylation or N-acylation reactions, directing reactivity towards other sites.
-
Modulation of Ring Electronics: The electron-withdrawing nature of the carbamate slightly deactivates the indole ring, offering better control over electrophilic aromatic substitution reactions.
-
Enhanced Solubility: The bulky, lipophilic tert-butyl group significantly improves solubility in common organic solvents, simplifying reaction setup and purification.
Consequently, N-Boc-5-hydroxyindole is not merely a protected version of 5-hydroxyindole but a versatile and indispensable building block for constructing complex molecular architectures.[3]
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the effective use of any chemical intermediate. The key properties of N-Boc-5-hydroxyindole are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 434958-85-7 | [4][5][6] |
| Molecular Formula | C₁₃H₁₅NO₃ | [4][6] |
| Molecular Weight | 233.26 g/mol | [4][6] |
| Appearance | White to off-white or yellowish solid/crystal | [3] |
| Melting Point | 58 - 60 °C | |
| Boiling Point (Predicted) | 374.5 ± 34.0 °C | [6] |
| Solubility | Soluble in methanol, ethanol, dichloromethane | [3] |
| pKa (Predicted) | 9.55 ± 0.40 | [6] |
| Storage Temperature | 2 - 8 °C, in a dry, cool, well-ventilated place | [3][7][8] |
Spectroscopic Data (Typical)
Spectroscopic analysis is critical for confirming the identity and purity of N-Boc-5-hydroxyindole. While specific shifts can vary slightly based on the solvent and instrument, the following represents characteristic data.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. Key signals include the singlet for the nine protons of the tert-butyl group, and characteristic signals for the aromatic and pyrrolic protons of the indole core.
-
¹³C NMR: The carbon spectrum complements the ¹H NMR, showing a signal for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the eight distinct carbons of the indole ring system.
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Expect to see a broad absorption for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the carbamate, and characteristic absorptions for C-H and C=C bonds in the aromatic system.
Synthesis and Purification
The most common and straightforward synthesis of N-Boc-5-hydroxyindole involves the direct protection of commercially available 5-hydroxyindole.
Reaction Principle
The reaction proceeds via nucleophilic attack of the indole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is typically used to deprotonate the indole N-H, increasing its nucleophilicity and driving the reaction to completion.
Detailed Experimental Protocol: N-Protection of 5-Hydroxyindole
This protocol is a representative procedure for laboratory-scale synthesis.
Materials:
-
5-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) or a suitable base (e.g., triethylamine)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyindole (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the base (e.g., DMAP, 0.1 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 - 1.2 eq) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield N-Boc-5-hydroxyindole as a solid.[3]
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of N-Boc-5-hydroxyindole.
Chemical Reactivity and Synthetic Utility
The synthetic value of N-Boc-5-hydroxyindole lies in the predictable and selective reactivity of its functional groups. The Boc group on the nitrogen and the hydroxyl group on the benzene ring are the primary sites for subsequent transformations.
N-Boc Group: Stability and Deprotection
The Boc group is prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments. Its removal, or deprotection, is typically achieved under acidic conditions.[9]
Common Deprotection Protocols:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like DCM is highly effective, often yielding the deprotected indole amine salt within 1-2 hours at room temperature.[9][10]
-
Hydrochloric Acid (HCl): A solution of 4M HCl in an organic solvent such as 1,4-dioxane or ethyl acetate is another standard method.[10][11]
The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or conjugate base) and subsequent decarboxylation to release the free indole nitrogen.
Reactions at the 5-Hydroxyl Group
With the indole nitrogen protected, the phenolic hydroxyl group becomes the primary site for nucleophilic reactions. This allows for straightforward functionalization:
-
O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) readily forms the corresponding 5-alkoxyindole derivative.
-
O-Acylation: Treatment with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine yields the 5-acyloxyindole derivative.
-
Formation of Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) forms sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Logical Reactivity Map
Caption: Key reaction pathways starting from N-Boc-5-hydroxyindole.
Applications in Medicinal Chemistry and Drug Discovery
N-Boc-5-hydroxyindole is a pivotal intermediate in the synthesis of numerous biologically active compounds. The piperazine moiety, often introduced via intermediates derived from this scaffold, is a "privileged scaffold" in medicinal chemistry, appearing in drugs targeting various diseases.[12] The 5-hydroxyindole framework itself is crucial for compounds targeting the central nervous system.
Examples of Therapeutic Targets:
-
Serotonin (5-HT) Receptor Modulators: As a close structural analog of serotonin, derivatives are frequently used to develop agonists and antagonists for various 5-HT receptor subtypes, with applications as antidepressants, anxiolytics, and antipsychotics.
-
Enzyme Inhibitors: The N-hydroxyindole scaffold, accessible from N-Boc-5-hydroxyindole, has been identified in potent inhibitors of enzymes like lactate dehydrogenase (LDH), which is a target in cancer therapy.[13]
-
Natural Product Synthesis: It serves as a key building block in the total synthesis of complex natural products that feature the indole core, such as those with antibacterial or cytotoxic properties.[13][14]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are essential for safety and to maintain the compound's integrity.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][7] Avoid inhalation of dust and contact with skin and eyes.[3][7]
-
Safety: While not classified as acutely toxic, the chemical, physical, and toxicological properties have not been exhaustively investigated. It is combustible and can form explosive mixtures with air upon intense heating. In case of contact, rinse skin or eyes with plenty of water.[15]
-
Storage: Store in a tightly sealed container in a cool (recommended 2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][7]
Conclusion
N-Boc-5-hydroxyindole is a synthetically versatile and highly valuable intermediate. The strategic placement of the Boc protecting group transforms the reactive 5-hydroxyindole core into a manageable and selectively functionalizable building block. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for medicinal chemists and organic synthesis professionals engaged in the creation of novel therapeutics and complex molecules. A thorough understanding of its properties and reaction protocols, as detailed in this guide, is crucial for its effective application in research and development.
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